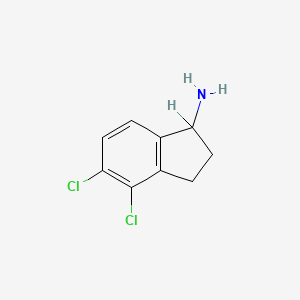

4,5-dichloro-2,3-dihydro-1H-inden-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to 4,5-dichloro-2,3-dihydro-1H-inden-1-amine, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been reported to utilize commercially available starting materials like 2-aminoindan, undergoing a sequence of regioselective Friedel−Crafts acetylations and hydrogenations. This method demonstrates an efficient and economical approach to synthesizing indenamine derivatives with a high degree of regioselectivity and without the use of halogenated solvents (Prashad et al., 2006).

Molecular Structure Analysis

Investigations into similar structures, such as 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, through NMR, IR, and X-ray diffraction methods, have provided detailed insights into their molecular geometry, vibrational frequencies, and electronic structure. Such studies offer a foundation for understanding the molecular and electronic structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine (Özdemir et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored, revealing insights into their potential reactions with nucleophiles, the influence of substituents on reactivity, and the possible pathways for functionalization and derivatization. Such information is crucial for understanding the chemical behavior and applications of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine in synthesis and other chemical processes (Sirakanyan et al., 2014).

科学的研究の応用

1. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides

- Summary of Application : This research involves the reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides to synthesize N-Aryl-1,2,3-dithiazolimines . These compounds show interesting antitumor, antibacterial, antifungal, and herbicidal activities .

- Methods of Application : The reaction proceeds in the absence of base . The reaction of anilines with Appel salt to afford dithiazolimines is a classical method .

- Results or Outcomes : The corresponding N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines were obtained in 84, 94 and 87% yields, respectively .

2. Synthesis, Characterization and Evaluation of 1,3,5-triazine Aminobenzoic Acid Derivatives

- Summary of Application : This research involves the synthesis, characterization, and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

- Methods of Application : The derivatives were prepared by conventional method or by using microwave irradiation . Using microwave irradiation gave the desired products in less time, good yield, and higher purity .

- Results or Outcomes : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

3. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities and are synthesized through various synthetic routes .

- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results or Outcomes : Among the library compounds, compound 5m exhibited significant antileishmanial activity .

5. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities and are synthesized through various synthetic routes .

- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results or Outcomes : Among the library compounds, compound 5m exhibited significant antileishmanial activity .

特性

IUPAC Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJYFHLXFCWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986363 |

Source

|

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

67236-34-4 |

Source

|

| Record name | 4,5-Dichloro-1-aminioindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067236344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)

![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)

![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)